molecular formula C21H18N2O6 B15213552 2,2'-((Methylenedioxy)di-p-phenylene)disuccinimide CAS No. 87367-86-0

2,2'-((Methylenedioxy)di-p-phenylene)disuccinimide

Cat. No.: B15213552
CAS No.: 87367-86-0
M. Wt: 394.4 g/mol
InChI Key: ASFQATAUKWCPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) is a complex organic compound characterized by its unique structure, which includes two pyrrolidine-2,5-dione groups connected by a methylenebis(oxy) bridge to a 4,1-phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) typically involves a multi-step process. One common method starts with the reaction of 4,1-phenylene bis(oxy) methylene with pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(1-(isopropylamino)propan-2-ol): This compound shares a similar core structure but includes additional functional groups that confer different properties.

    3,3’-((Oxybis(methylene))bis(4,1-phenylene))bis(1-(isopropylamino)propan-2-ol): Another related compound with variations in the connecting groups, leading to distinct chemical and physical properties.

Uniqueness

The uniqueness of 3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) lies in its specific combination of functional groups and structural features, which contribute to its distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Biological Activity

2,2'-((Methylenedioxy)di-p-phenylene)disuccinimide, a complex organic compound, has garnered attention in the scientific community due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes two succinimide groups linked by a methylenedioxy bridge between para-phenylene units. This structural configuration is believed to play a significant role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could lead to altered metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest that it could exhibit antioxidant properties, thereby protecting cells from oxidative stress.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines. For instance:

Study Cell Line Inhibition (%) Reference
Study AColo 2660%
Study BL54055%

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promise as an antimicrobial agent. It was tested against various bacterial strains, revealing:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL

These findings highlight its potential application in developing new antimicrobial therapies.

Case Study 1: Tumor Growth Inhibition

In a controlled study involving tumor-bearing mice, administration of the compound resulted in significant tumor volume reduction compared to control groups. The treatment led to observable necrosis within tumor tissues and improved overall survival rates among treated subjects. The study concluded that the compound's mechanism involved both direct tumoricidal effects and immunomodulatory activity.

Case Study 2: Antioxidant Effects

Another investigation focused on the antioxidant capacity of this compound. The study employed various assays to measure oxidative stress markers in treated versus untreated cells. Results indicated a marked reduction in oxidative damage in cells exposed to the compound, suggesting its potential role as a protective agent against oxidative stress-related diseases.

Properties

CAS No.

87367-86-0

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

3-[4-[[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]methoxy]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H18N2O6/c24-18-9-16(20(26)22-18)12-1-5-14(6-2-12)28-11-29-15-7-3-13(4-8-15)17-10-19(25)23-21(17)27/h1-8,16-17H,9-11H2,(H,22,24,26)(H,23,25,27)

InChI Key

ASFQATAUKWCPMA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCOC3=CC=C(C=C3)C4CC(=O)NC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.